molecular formula C19H21NO2 B268483 N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide

Cat. No. B268483
M. Wt: 295.4 g/mol
InChI Key: OCFQYSZZEOPCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as mGluR2/3 agonists, which are known to modulate glutamate signaling in the brain.

Mechanism of Action

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide is a selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). mGluR2/3 are G protein-coupled receptors that are widely distributed in the central nervous system. They modulate glutamate signaling by inhibiting the release of glutamate from presynaptic terminals. This leads to a decrease in glutamate neurotransmission, which can have neuroprotective, anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of glutamate in the brain, which can have neuroprotective effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Additionally, it has been shown to decrease the levels of corticosterone, which is a hormone that is associated with stress.

Advantages and Limitations for Lab Experiments

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide has several advantages for lab experiments. It is a selective agonist of mGluR2/3, which allows for the specific modulation of glutamate signaling. It has also been extensively studied in animal models, which provides a wealth of information on its potential therapeutic applications. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer. Additionally, its effects can vary depending on the dose and route of administration.

Future Directions

There are several future directions for the study of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide. One direction is to further investigate its potential therapeutic applications in human clinical trials. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, there is a need to develop more effective delivery methods for N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide, such as prodrugs or nanoparticles, to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide involves several steps. The first step involves the reaction of 2-bromoanisole with magnesium to form the Grignard reagent. The Grignard reagent is then reacted with 3-phenylpropanoyl chloride to form the intermediate. The intermediate is then reacted with 2-methylprop-2-en-1-ol in the presence of a base to form the final product, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide.

Scientific Research Applications

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia.

properties

Product Name

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

N-[2-(2-methylprop-2-enoxy)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C19H21NO2/c1-15(2)14-22-18-11-7-6-10-17(18)20-19(21)13-12-16-8-4-3-5-9-16/h3-11H,1,12-14H2,2H3,(H,20,21)

InChI Key

OCFQYSZZEOPCMT-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CC(=C)COC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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